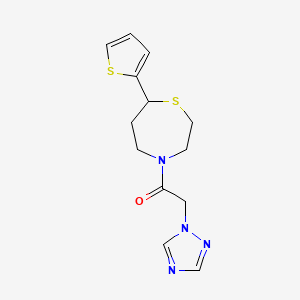
1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H16N4OS2 and its molecular weight is 308.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound notable for its unique structural features, including a thiazepane ring and a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O1S2, with a molecular weight of approximately 323.5 g/mol. The presence of thiophene and thiazepane rings suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O1S2 |
| Molecular Weight | 323.5 g/mol |
| Structural Features | Thiazepane, Triazole, Thiophene |
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that compounds containing thiophene and thiazepane structures often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of thiophene have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives containing the thiophene moiety have been evaluated against breast cancer cells (MCF7) and have shown promising results with IC50 values comparable to standard chemotherapeutics like doxorubicin . The mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : A study by Santos et al. evaluated thiazepane derivatives against MCF7 cells and found that specific compounds exhibited cytotoxicity with IC50 values around 14.86 µM . These findings highlight the potential of thiazepane-containing structures in cancer therapy.
- Antimicrobial Screening : In another study focusing on antimicrobial resistance, compounds similar to this compound were tested against ESKAPE pathogens. These pathogens are notorious for their resistance to multiple drugs, yet certain derivatives showed effective inhibition .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazepane ring may interact with enzyme active sites, inhibiting their function and disrupting metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The presence of the triazole moiety suggests potential interactions with receptors involved in cellular signaling pathways, further enhancing its therapeutic profile.
特性
IUPAC Name |
1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(8-17-10-14-9-15-17)16-4-3-12(20-7-5-16)11-2-1-6-19-11/h1-2,6,9-10,12H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCMSFGKTGVZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














